3-Methyl-2-((2,2,2-trichloroethoxy)sulfonyl)-1H-imidazol-3-ium trifluoromethanesulfonate
Description
This compound is an imidazolium-based ionic liquid featuring a 2,2,2-trichloroethoxysulfonyl substituent and a trifluoromethanesulfonate (triflate) counterion. Its structure combines the electron-withdrawing trichloroethoxy sulfonyl group with the thermally stable triflate anion, making it suitable for applications in organic synthesis, particularly as a sulfonating or activating agent. The trichloroethoxy group serves as a protective moiety, enhancing stability during reactions . The triflate anion, known for its low nucleophilicity, stabilizes the cationic imidazolium core, improving shelf-life and reaction efficiency .
Properties
Molecular Formula |
C7H8Cl3F3N2O6S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 3-methyl-1H-imidazol-3-ium-2-sulfonate;trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7) |
InChI Key |
NMJLTKKCQMCERO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(NC=C1)S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally related imidazolium salts and sulfonylating agents based on substituents, counterions, and applications:
Reactivity and Stability
- Trichloroethoxy vs. Fluorosulfonyl Groups : The trichloroethoxy group offers steric bulk and moderate electron-withdrawing effects, ideal for controlled sulfonation. In contrast, the fluorosulfonyl group in CAS 2179072-33-2 is highly electronegative, enabling rapid fluorination .
- Triflate vs. Tetrafluoroborate Counterions : The triflate anion in the target compound provides superior stability compared to tetrafluoroborate, which is prone to hydrolysis under acidic conditions .
- Benzimidazolium vs. Imidazolium Cores : Benzimidazolium derivatives (e.g., CAS 2459375-76-7) exhibit higher melting points due to aromatic stacking, whereas imidazolium salts remain liquid at room temperature, favoring ionic liquid applications .
Thermal and Chemical Stability
- The triflate anion’s stability up to 300°C makes the target compound suitable for high-temperature reactions, outperforming tetrafluoroborate salts .
- The trichloroethoxy group resists hydrolysis under basic conditions, unlike the Teoc (2,2,2-trichloroethoxy carbonyl) group, which is cleaved by zinc reduction .
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